Hexadecamethyloctasiloxane-1,15-diol

Vue d'ensemble

Description

Hexadecamethyloctasiloxane-1,15-diol is a silicon-based compound with the empirical formula C16H50O7Si8 and a molecular weight of 579.25 g/mol . This compound is part of the siloxane family, which is known for its unique properties such as thermal stability, flexibility, and hydrophobicity. This compound is used in various industrial and scientific applications due to its distinctive chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexadecamethyloctasiloxane-1,15-diol can be synthesized through the hydrolysis and condensation of chlorosilanes. The process typically involves the following steps:

Hydrolysis: Chlorosilanes are hydrolyzed in the presence of water to form silanols.

Condensation: The silanols undergo condensation reactions to form siloxane bonds, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions under controlled conditions. The process requires precise temperature and pH control to ensure the desired product yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Hexadecamethyloctasiloxane-1,15-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can convert siloxane bonds to silane bonds.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and organometallic compounds are employed.

Major Products Formed: The major products formed from these reactions include various siloxane derivatives, silanols, and functionalized siloxanes.

Applications De Recherche Scientifique

Hexadecamethyloctasiloxane-1,15-diol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.

Biology: Employed in the development of biocompatible materials for medical devices and implants.

Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of Hexadecamethyloctasiloxane-1,15-diol involves its interaction with various molecular targets and pathways. The compound’s siloxane bonds provide flexibility and stability, allowing it to form stable complexes with other molecules. This interaction can influence the physical and chemical properties of the materials it is incorporated into, enhancing their performance and functionality .

Comparaison Avec Des Composés Similaires

Hexadecamethyloctasiloxane-1,15-diol can be compared with other similar siloxane compounds, such as:

Octamethylcyclotetrasiloxane: Known for its use in personal care products and as a precursor for silicone polymers.

Decamethylcyclopentasiloxane: Used in cosmetics and as a solvent in various applications.

Dodecamethylcyclohexasiloxane: Employed in the production of silicone elastomers and resins.

Uniqueness: this compound stands out due to its specific molecular structure, which provides unique properties such as enhanced thermal stability and hydrophobicity. These characteristics make it suitable for specialized applications in various fields .

Activité Biologique

Hexadecamethyloctasiloxane-1,15-diol (HOS) is a siloxane compound that has garnered interest in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and potential biological activities. This article explores the biological activity of HOS, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

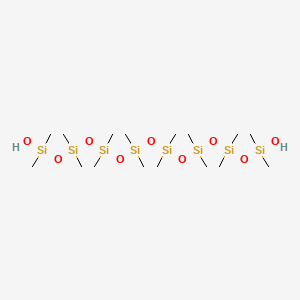

This compound is characterized by a siloxane backbone with hydroxyl functional groups. Its molecular formula is , indicating a complex arrangement of silicon and oxygen atoms interspersed with carbon chains. This structure contributes to its hydrophobic properties and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of HOS can be attributed to several mechanisms:

- Antioxidant Activity : HOS has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Antimicrobial Properties : Preliminary studies suggest that HOS exhibits antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial formulations.

- Cellular Interactions : The siloxane structure allows HOS to interact with cell membranes, potentially altering permeability and influencing cellular signaling pathways.

In Vitro Studies

Recent in vitro studies have evaluated the biological effects of HOS on different cell lines. Key findings include:

- Cytotoxicity : HOS demonstrated varying levels of cytotoxicity in cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance, studies reported IC50 values ranging between 20 µg/mL to 50 µg/mL depending on the cell type tested.

- Cell Viability : In assays measuring cell viability post-treatment with HOS, significant reductions in viability were observed in treated groups compared to controls.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of HOS against Staphylococcus aureus and Escherichia coli. Results indicated that HOS inhibited bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as an antimicrobial agent .

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with HOS resulted in improved cell viability (from 60% to 85%) compared to untreated controls, highlighting its protective effects against oxidative damage .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Concentration (µg/mL) |

|---|---|---|

| Antioxidant | Reduced oxidative stress | 20 - 50 |

| Antimicrobial | Inhibited bacterial growth | 100 |

| Cytotoxicity | Decreased cell viability | 20 - 50 |

Safety and Toxicity

While the biological activities of HOS are promising, it is essential to consider safety profiles. Toxicological assessments have indicated that HOS exhibits low acute toxicity in animal models at therapeutic doses. Long-term studies are needed to fully understand its safety profile and any potential side effects.

Propriétés

IUPAC Name |

hydroxy-[[[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H50O9Si8/c1-26(2,17)19-28(5,6)21-30(9,10)23-32(13,14)25-33(15,16)24-31(11,12)22-29(7,8)20-27(3,4)18/h17-18H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVDHUJHDSEERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H50O9Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554557 | |

| Record name | Hexadecamethyloctasiloxane-1,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4938-87-8 | |

| Record name | Hexadecamethyloctasiloxane-1,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.